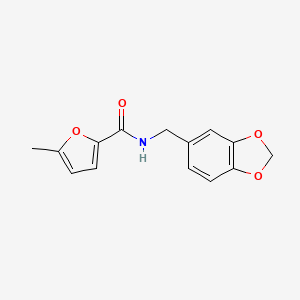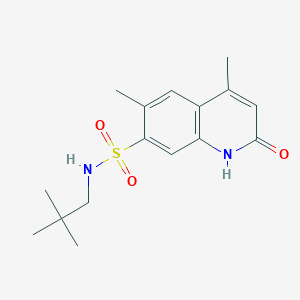
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide” is a complex organic compound. It contains a furamide group, which is a functional group consisting of a furan ring (a five-membered aromatic ring with two oxygen atoms) attached to an amide group. It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a methylene bridge (-CH2-) attached to a 1,3-benzodioxole ring (a benzene ring fused to a 1,3-dioxole ring) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, melting point, and solubility . Without specific data, it’s difficult to provide an analysis of these properties for this compound.Applications De Recherche Scientifique
Analogue of Capsaicin in Pain Management
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide: has been studied as an analogue of capsaicin . Capsaicin is known for its application in pain relief, particularly in topical creams and patches. The compound’s structure, which includes a 1,3-benzodioxole ring, differs from capsaicin by having a benzene-sulfonamide group instead of an aliphatic amide chain. This structural difference could influence the compound’s binding to pain receptors, potentially offering a new pathway for analgesic drug development.
Psychotherapy Adjunct
Compounds derived from the 1,3-benzodioxole class, to which N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide belongs, have been explored as potential entactogens . These substances can enhance psychotherapy for conditions like PTSD by promoting empathy and social feelings, similar to the effects of MDMA. Research into such compounds could lead to alternative treatments for patients who do not respond well to current therapies.
Anticancer Activity
The structural motif of 1,3-benzodioxole is present in molecules that have shown activity against various cancer cell lines . By designing analogues like N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide , researchers can evaluate their efficacy in inhibiting cancer cell growth. This could lead to the development of new chemotherapeutic agents targeting specific types of cancer.
Molecular Structure Analysis
The compound’s unique structure, with its 1,3-benzodioxole ring and furamide moiety, makes it an interesting candidate for crystallography studies . Understanding its molecular conformation and interactions could provide valuable information for the design of new drugs with improved efficacy and reduced side effects.
Supramolecular Chemistry
In crystal form, molecules of N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide aggregate into layers through various intermolecular interactions . Studying these supramolecular structures can reveal new ways to create materials with specific properties, such as enhanced stability or controlled release of active agents.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-7-10-3-5-11-13(6-10)18-8-17-11/h2-6H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOBHWIWLGFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)